molecular formula C14H26N2O4 B1449750 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid CAS No. 1375471-45-6

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid

Cat. No.: B1449750
CAS No.: 1375471-45-6
M. Wt: 286.37 g/mol
InChI Key: NUXDRIDMHUTPRJ-UHFFFAOYSA-N
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Description

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid typically involves the following steps:

    Protection of Piperazine: The piperazine is first protected with a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected piperazine is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentanoic acid moiety.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of drugs, particularly those targeting the central nervous system, due to its piperazine core.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid depends on its specific application. In drug development, the compound may act as a ligand for specific receptors or enzymes, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then interact with its molecular target.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}acetic acid: Similar structure but with an acetic acid moiety instead of pentanoic acid.

    3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propanoic acid: Similar structure but with a propanoic acid moiety.

Uniqueness

2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid is unique due to its specific combination of the Boc-protected piperazine and pentanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-6-11(12(17)18)15-7-9-16(10-8-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDRIDMHUTPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375471-45-6
Record name 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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